molecular formula C12H23N3O B13934309 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one

2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one

Cat. No.: B13934309
M. Wt: 225.33 g/mol
InChI Key: QJINRIDHSZMNRJ-UHFFFAOYSA-N
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Description

2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one is a chemical compound with the molecular formula C11H22N3O. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method involves the reaction of 5,5-diisobutyl-3-methylimidazolidin-4-one with an appropriate amine to introduce the imino group. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxo-compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazolidinone derivatives.

Scientific Research Applications

2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-1-methylimidazolidin-4-one: Known for its use in medicinal chemistry.

    2-Imino-1-ethylimidazolidin-4-one: Explored for its biological activities.

    2-Imino-1-phenylimidazolidin-4-one: Studied for its potential therapeutic applications.

Uniqueness

2-Imino-5,5-diisobutyl-3-methylimidazolidin-4-one stands out due to its unique structural features, such as the presence of bulky isobutyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-amino-3-methyl-5,5-bis(2-methylpropyl)imidazol-4-one

InChI

InChI=1S/C12H23N3O/c1-8(2)6-12(7-9(3)4)10(16)15(5)11(13)14-12/h8-9H,6-7H2,1-5H3,(H2,13,14)

InChI Key

QJINRIDHSZMNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)N(C(=N1)N)C)CC(C)C

Origin of Product

United States

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